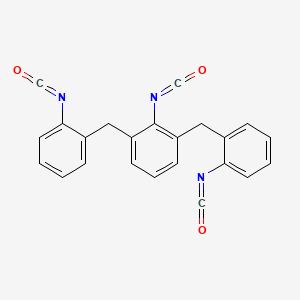
2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate: is an organic compound with the molecular formula C23H15N3O3 . It is a derivative of phenyl isocyanate, characterized by the presence of multiple isocyanate groups attached to a benzyl-substituted phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at a low level to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe handling of phosgene and the exothermic reaction. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of carbamates under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Catalysts: Such as dibutyltin dilaurate, are used to accelerate polymerization reactions.
Major Products
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Result from polymerization reactions.
科学研究应用
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
作用机制
The mechanism of action of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable products like carbamates and ureas. The molecular targets include hydroxyl and amino groups present in various substrates. The pathways involved in these reactions are typically addition and substitution mechanisms.
相似化合物的比较
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a single isocyanate group.
4,4’-Methylenediphenyl diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Toluene diisocyanate: Another diisocyanate compound used in the manufacture of foams and coatings.
Uniqueness
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate is unique due to its multiple isocyanate groups attached to a benzyl-substituted phenyl ring. This structure provides it with higher reactivity and versatility in chemical synthesis compared to simpler isocyanates like phenyl isocyanate.
属性
CAS 编号 |
21132-81-0 |
|---|---|
分子式 |
C23H15N3O3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-isocyanato-1,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-10-3-1-6-17(21)12-19-8-5-9-20(23(19)26-16-29)13-18-7-2-4-11-22(18)25-15-28/h1-11H,12-13H2 |
InChI 键 |
BNOSAGKHYAMZGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3N=C=O)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


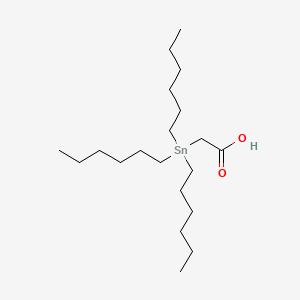
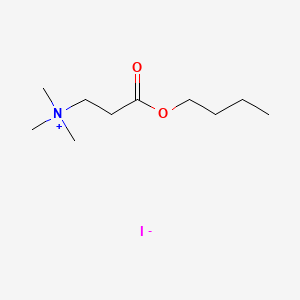
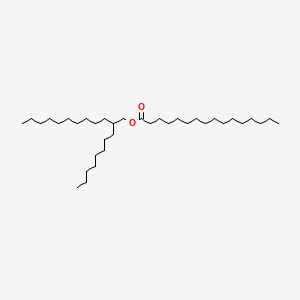
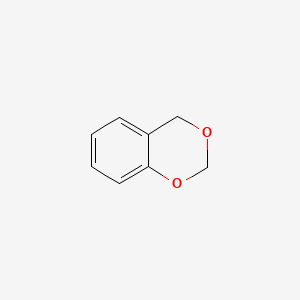
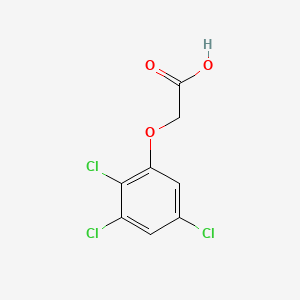
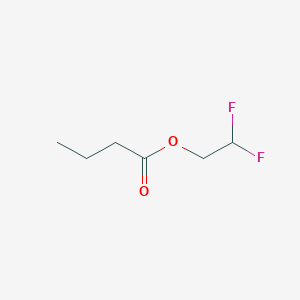
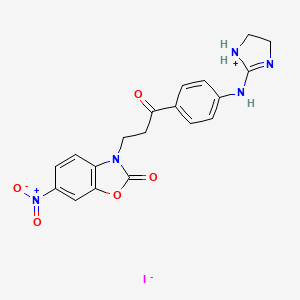

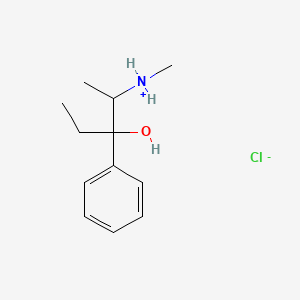
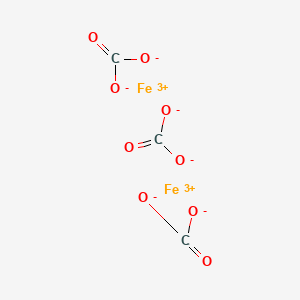
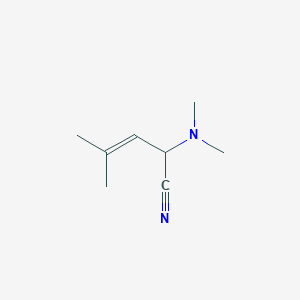
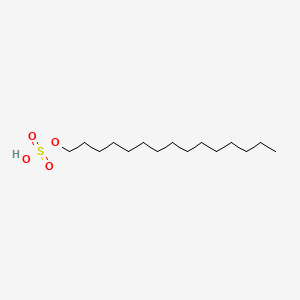
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
